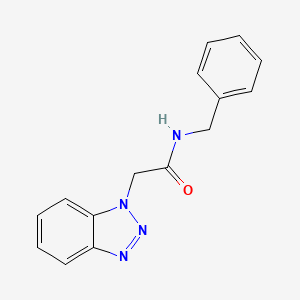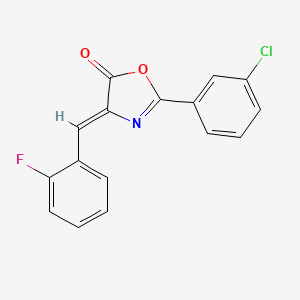
4-ethyl 2-isopropyl 5-(butyrylamino)-3-methyl-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally complex thiophene derivatives involves multistep chemical processes including displacement, acylation, and Wittig cyclization reactions. These methods are crucial for introducing functional groups and achieving the desired molecular architecture. For example, a similar compound, ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, was synthesized through these reaction mechanisms, which are relevant to the synthesis of the compound (Guo-Cheng Lei, 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by X-ray diffraction and various spectroscopic techniques, including NMR and IR. These analyses provide detailed insights into the compound's geometry, electron distribution, and functional group orientation. Understanding the molecular structure is essential for predicting the compound's reactivity and interaction with other molecules (L. Minga, 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on their functional groups and overall molecular structure. These reactions are critical for further modifying the compound or integrating it into more complex molecular frameworks. For example, the introduction of alkyl or aryl groups through these reactions can significantly alter the compound's chemical behavior and properties (A. Balaban et al., 2004).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the incorporation of different alkyl groups can impact the compound's solubility in organic solvents, while the presence of rigid rings affects its melting point and crystallinity. Understanding these properties is crucial for applications in materials science and chemical engineering (G. Wang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiophene derivatives are determined by their functional groups and electronic structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards various reagents. These properties are essential for predicting how the compound will behave in synthetic pathways or when exposed to different environmental conditions (M. Bayat et al., 2010).
properties
IUPAC Name |
4-O-ethyl 2-O-propan-2-yl 5-(butanoylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-6-8-11(18)17-14-12(15(19)21-7-2)10(5)13(23-14)16(20)22-9(3)4/h9H,6-8H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALQQBSSLMLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)

![2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)
![ethyl 4-[(4-acetylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5660959.png)
![9-(3-allyl-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5660960.png)
![N-{(3R*,4S*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5660963.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5661002.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)
![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)